ethyl 9-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 9-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyrazole ring, and a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Preparation Methods
The synthesis of ethyl 9-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring by reacting appropriate hydrazines with 1,3-diketones under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Construction of the Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves cyclization reactions, often using strong bases like sodium hydride or potassium tert-butoxide, to form the triazolopyrimidine core.
Esterification: The final step includes esterification to introduce the ethyl carboxylate group, typically using reagents like ethyl chloroformate in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Ethyl 9-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using nucleophiles like amines or thiols.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
Ethyl 9-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has a wide range of scientific research applications:
Pharmaceutical Research:
Biological Studies: The compound is used in molecular docking studies to understand its interactions with biological targets, aiding in the design of more effective drugs.
Material Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of ethyl 9-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways:
Neuroprotection: The compound inhibits endoplasmic reticulum stress and apoptosis in neuronal cells, providing neuroprotective effects.
Anti-inflammatory: It reduces the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-α in microglial cells.
Anticancer: The compound inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 9-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can be compared with other similar compounds:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit anticancer and neuroprotective properties but differ in their specific molecular targets and pathways.
Triazolothiadiazine Derivatives: These compounds have similar anti-inflammatory and antimicrobial activities but differ in their core structure and specific applications.
Thieno[3,4-b]thiophene Derivatives: These compounds are used in material science for organic electronics but have different chemical properties and applications.
Properties
Molecular Formula |
C15H11F3N6O2S |
---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
ethyl 12-methyl-4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C15H11F3N6O2S/c1-3-26-14(25)10-6(2)9-12-20-11(23-24(12)5-19-13(9)27-10)7-4-8(22-21-7)15(16,17)18/h4-5H,3H2,1-2H3,(H,21,22) |
InChI Key |
LCUOQXWAHGUIHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)C4=NNC(=C4)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.